molecular formula C10H7BrO2 B1273718 1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone CAS No. 844891-02-7

1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone

Cat. No. B1273718
M. Wt: 239.06 g/mol
InChI Key: KRXJQVYCIGDILC-UHFFFAOYSA-N
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Description

1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone is a chemical compound that belongs to the class of organic compounds known as benzofurans. These compounds contain a benzene ring fused to a furan ring. The specific structure of 1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone includes a bromine atom attached to the second carbon of the ethanone group and a benzofuran moiety at the first carbon of the ethanone group.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. For instance, the synthesis of related 5-halo-1-(benzofuran-3-yl)-2-phenylethanones involves starting with 2-(2-formylphenoxy)alkanoic acids and then introducing a halogen or nitro group into the benzofuran ring . Although the exact synthesis of 1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone is not detailed in the provided papers, similar synthetic pathways may be applicable.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives has been studied using X-ray crystallography and spectroscopic methods. For example, 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime, a related compound, crystallizes in the monoclinic crystal system and adopts a Z conformation with dimeric arrangements formed via intermolecular hydrogen bonds . These structural insights provide a basis for understanding the molecular conformation and interactions of similar benzofuran compounds.

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For instance, the reduction of 5-halo-1-(benzofuran-3-yl)-2-phenylethanones with lithium aluminum hydride yields the corresponding ethanols in high yields . Additionally, catalytic reduction can convert nitro derivatives to amino compounds . The presence of the bromine atom in 1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone suggests potential for further chemical transformations, such as halogen exchange or coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be influenced by their molecular structure. For example, the crystal structure of ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate, another related compound, is stabilized by aromatic π–π interactions and non-classical hydrogen bonds . These interactions can affect the compound's melting point, solubility, and stability. The presence of a bromine atom in 1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone may also contribute to its reactivity and physical properties, although specific data for this compound is not provided in the papers.

Scientific Research Applications

Polymer Synthesis and Characterization

  • Creation of Novel Polymers : A methacrylate monomer containing a benzofuran side group was synthesized and polymerized, resulting in a novel polymer with specific thermal properties. This process could be crucial for developing new materials with unique thermal and physical properties (Koca et al., 2012).

Biocatalysis and Green Chemistry

  • Biocatalytic Reduction : Lactobacillus paracasei BD87E6 was used as a biocatalyst for the bioreduction of benzofuran ethanone to enantiopure benzofuran ethanol. This process represents a scalable, green method for producing optically active aromatic alcohols, which are valuable in pharmaceuticals (Şahin, 2019).

Therapeutic Potential and Biological Activities

  • Bioactive Compound Isolation : A new benzofuran derivative was isolated from the roots of Petasites hybridus, showing moderate inhibitory activity on breast cancer cells. This suggests potential therapeutic applications for this compound and related structures (Khaleghi et al., 2011).
  • Synthesis of Biological Active Compounds : Benzofuran derivatives have been synthesized and shown to possess potent immunosuppressive and immunostimulatory activities. These compounds can inhibit macrophages and T-lymphocytes, suggesting potential applications in regulating immune response and treating immune-related disorders (Abdel‐Aziz et al., 2011).

Safety And Hazards

Benzofuran derivatives can have various safety and hazard profiles, depending on their specific structures. For example, some benzofuran derivatives can cause eye irritation .

Future Directions

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . Therefore, future research in this area is likely to focus on the discovery of new drugs in the fields of drug invention and development .

properties

IUPAC Name

1-(1-benzofuran-5-yl)-2-bromoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXJQVYCIGDILC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383567
Record name 1-(1-Benzofuran-5-yl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone

CAS RN

844891-02-7
Record name 1-(5-Benzofuranyl)-2-bromoethanone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Benzofuran-5-yl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Bromoacetyl)benzo[b]furan
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